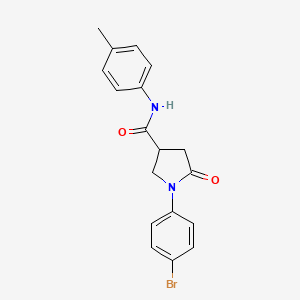
N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide, also known as MPB, is a chemical compound that has been widely used in scientific research due to its unique properties. MPB is a small molecule that can easily penetrate cell membranes and interact with various biological targets.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is based on its ability to inhibit the activity of CK2. CK2 is a protein kinase that regulates various cellular processes, including cell proliferation, survival, and differentiation. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide are primarily related to its inhibition of CK2 activity. CK2 has been shown to be involved in various cellular processes, including DNA repair, circadian rhythms, and synaptic plasticity. Inhibition of CK2 activity by N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide can affect these processes and lead to changes in cellular function.
実験室実験の利点と制限
One of the advantages of using N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide in lab experiments is its specificity for CK2. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has been shown to be a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various biological processes. However, one of the limitations of using N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is its potential off-target effects. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide may interact with other proteins or enzymes, leading to unintended effects.
将来の方向性
There are several future directions for the use of N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide in scientific research. One direction is the development of more potent and selective CK2 inhibitors based on the structure of N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide. Another direction is the investigation of the role of CK2 in various diseases, such as cancer and neurodegenerative disorders. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide may also be used as a tool for studying the interaction between CK2 and other proteins or enzymes. Overall, N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has the potential to be a valuable tool for scientific research in various fields.
合成法
The synthesis of N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide involves several steps. The first step is the preparation of 4-(1H-pyrrol-1-yl)benzoic acid, which is achieved by reacting 1H-pyrrole with 4-bromobenzoic acid in the presence of a palladium catalyst. The second step is the conversion of 4-(1H-pyrrol-1-yl)benzoic acid to N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide by reacting it with 4-methoxyaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC).
科学的研究の応用
N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell proliferation and survival. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has also been used as a tool to study the role of CK2 in various biological processes, such as circadian rhythms and DNA repair. In neuroscience research, N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has been used to study the role of CK2 in synaptic plasticity and memory formation. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has also been used in drug discovery as a lead compound for the development of CK2 inhibitors.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-10-6-15(7-11-17)19-18(21)14-4-8-16(9-5-14)20-12-2-3-13-20/h2-13H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZDJUMJIRAZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)

![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)



![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)